Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester
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Overview
Description
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester is a bioactive chemical.
Scientific Research Applications
1. Synthesis and Polymerization
Carbamic acid derivatives, including those similar to the specified compound, are integral in synthesizing various chemicals. For instance, the study by Sanda, Kamatani, and Endo (2001) explores the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting the versatility of carbamic acid esters in polymer science (Sanda, Kamatani & Endo, 2001).
2. Enantioselective Synthesis
The compound's derivatives play a crucial role in enantioselective synthesis, as demonstrated by the research of Goss, Dai, Lou, and Schaus (2009) in the preparation of dihydropyrimidones. This research underscores the compound's utility in creating chiral compounds with specific stereochemical configurations (Goss, Dai, Lou & Schaus, 2009).
3. Insecticide Resistance Studies
In the field of entomology, derivatives of carbamic acid, such as those structurally similar to the compound , have been studied for their role in insecticide resistance. Georghiou and Garber (1965) researched the inheritance of carbamate-resistance in houseflies, highlighting the biological implications and interactions of these compounds (Georghiou & Garber, 1965).
4. Environmental Chemistry
The compound's derivatives are significant in environmental chemistry, particularly in studies related to plasticizers and flame retardants. Phillips et al. (2020) investigated the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, compounds structurally akin to the specified compound, revealing insights into their biological fate and potential environmental impacts (Phillips et al., 2020).
properties
CAS RN |
50539-96-3 |
---|---|
Product Name |
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester |
Molecular Formula |
C21H27NO2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO2S/c1-15(2)16-8-7-9-18(14-16)24-20(23)22(6)25-19-12-10-17(11-13-19)21(3,4)5/h7-15H,1-6H3 |
InChI Key |
IKHXXZSISPDUHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
Appearance |
Solid powder |
Other CAS RN |
50539-96-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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